molecular formula C8H7ClF2O2S B1433550 [4-(Difluoromethyl)phenyl]methanesulfonyl chloride CAS No. 1211518-37-4

[4-(Difluoromethyl)phenyl]methanesulfonyl chloride

Cat. No.: B1433550
CAS No.: 1211518-37-4
M. Wt: 240.66 g/mol
InChI Key: VKSCZUPWXLIQFV-UHFFFAOYSA-N
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Description

Chemical Identity and Basic Properties

[4-(Difluoromethyl)phenyl]methanesulfonyl chloride, designated by the Chemical Abstracts Service number 1211518-37-4, represents a sophisticated example of fluorinated organosulfur chemistry. The compound possesses the molecular formula C8H7ClF2O2S and exhibits a molecular weight of 240.65 daltons. Structurally, this molecule combines the reactive methanesulfonyl chloride functional group with a difluoromethyl-substituted aromatic ring, creating a bifunctional reagent with unique synthetic capabilities. The presence of both electrophilic sulfonyl chloride functionality and the electron-withdrawing difluoromethyl group on the aromatic ring significantly influences its chemical reactivity and synthetic utility.

The compound's systematic name, according to International Union of Pure and Applied Chemistry nomenclature, is this compound, though it may also be referred to as benzenemethanesulfonyl chloride, 4-(difluoromethyl)-. The molecular structure features a benzene ring substituted at the para position with a difluoromethyl group (CHF2) and bearing a methanesulfonyl chloride side chain (-CH2SO2Cl). This structural arrangement positions the compound as a member of the methanesulfonyl chloride family while incorporating the increasingly important difluoromethyl motif that has gained prominence in medicinal chemistry applications.

Classification and Structural Features

This compound belongs to the broader class of sulfonyl chlorides, which are characterized by the presence of the sulfonyl chloride functional group (SO2Cl). These compounds are recognized for their high electrophilic reactivity and their ability to serve as versatile coupling partners in organic synthesis. The specific compound under examination represents a specialized subclass that incorporates fluorinated aromatic systems, combining the reactivity of sulfonyl chlorides with the unique properties imparted by fluorine substitution.

The difluoromethyl group attached to the aromatic ring introduces several important characteristics to the molecule. Fluorine atoms, being the most electronegative elements, significantly alter the electronic properties of the aromatic system, affecting both the reactivity of the sulfonyl chloride group and the overall stability of the compound. The difluoromethyl substituent also enhances the compound's potential utility in pharmaceutical applications, as fluorinated motifs are frequently incorporated into drug molecules to improve metabolic stability, bioavailability, and binding affinity.

Properties

IUPAC Name

[4-(difluoromethyl)phenyl]methanesulfonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7ClF2O2S/c9-14(12,13)5-6-1-3-7(4-2-6)8(10)11/h1-4,8H,5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VKSCZUPWXLIQFV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CS(=O)(=O)Cl)C(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7ClF2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

240.66 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Reaction Conditions and Catalysts

  • Starting material: 4-(Difluoromethyl)aniline or related amino derivatives.
  • Sulfonylating agent: Methanesulfonyl chloride.
  • Catalysts/Promoters: Soluble halide sources (preferably chloride salts), triphenylphosphine, tributylphosphine, or triethyl phosphite have been employed to enhance reaction efficiency.
  • Solvents: Toluene, xylene, or sometimes solvent-free conditions.
  • Temperature range: Typically 80°C to 140°C, with optimal temperatures often between 90°C and 136°C.
  • Reaction time: Varies from 12 to 25 hours depending on catalyst and temperature.

Mechanistic Insights

The amino group on the aromatic ring reacts with methanesulfonyl chloride, facilitated by the catalyst which likely acts by activating the sulfonyl chloride or stabilizing intermediates, to form the sulfonamide intermediate. Controlled heating ensures complete conversion while minimizing side reactions.

Detailed Preparation Protocols from Patents

Example Starting Material Catalyst/Promoter Solvent Temperature (°C) Reaction Time (hours) Yield (%) Product Purity (%)
Embodiment 1 1-(5-amino-2,4-dichlorophenyl)-4-difluoromethyl-3-methyl-1H-1,2,4-triazole-5-one Triphenylphosphine (0.01 mole) Toluene (0.1 mole) 100 12 87 93
Embodiment 2 1-(5-amino-2,4-dichlorophenyl)-3,4-dimethyl-1H-1,2,4-triazole-5-one Tributylphosphine (0.001 mole) Toluene (1 mole) 90 25 79 94
Embodiment 3 1-(5-amino-2,4-dichlorophenyl)-4-difluoromethyl-1H-1,2,4-triazole-5-one Triethyl phosphite (0.1 mmol) Xylene (0.3 mole) 136 20 83 92

Data extracted and adapted from patent CN101863847A

Industrial Scale Process Insights

  • Halide Catalysis: Use of soluble halide salts, particularly chloride salts, has been shown to enhance the sulfonylation step, allowing reactions to proceed efficiently at 100–120°C with or without solvents.
  • Temperature Control: Gradual heating to temperatures around 140–145°C under controlled pressure (14–17 psig) facilitates complete conversion, with hydrogen chloride gas vented during the process to maintain reaction safety and drive equilibrium.
  • Workup Procedure: After reaction completion, cooling to 80–90°C followed by addition of toluene and water allows phase separation and purification. Multiple washing and settling steps enhance product isolation and purity.
  • Reaction Monitoring: Gas chromatography is employed hourly during the heating period to monitor conversion, ensuring optimal reaction time and minimizing side products.

Comparative Analysis of Catalysts and Conditions

Catalyst Type Temperature Range (°C) Reaction Time (hours) Yield (%) Advantages Disadvantages
Triphenylphosphine ~100 12 87 High yield, moderate temperature Cost of catalyst
Tributylphosphine ~90 25 79 Lower temperature Longer reaction time
Triethyl phosphite ~136 20 83 Higher temperature, good yield Higher energy input
Soluble halide salts 100–120 Variable High Efficient catalysis, scalable Requires halide handling

Summary of Key Research Findings

  • The presence of a halide catalyst, especially chloride, significantly improves the sulfonylation efficiency of amino-difluoromethylphenyl compounds with methanesulfonyl chloride.
  • Reaction temperature and time are critical parameters, with optimal conditions balancing conversion and minimizing decomposition or side reactions.
  • Choice of catalyst impacts both reaction kinetics and yield; phosphine-based catalysts provide good yields but vary in cost and reaction duration.
  • Industrial protocols emphasize controlled venting of hydrogen chloride gas and careful phase separation to ensure product purity and safety.
  • The sulfonylation process is adaptable to solvent and solvent-free conditions, with toluene and xylene commonly used solvents for temperature control and product isolation.

Chemical Reactions Analysis

Types of Reactions

[4-(Difluoromethyl)phenyl]methanesulfonyl chloride undergoes various types of chemical reactions, including:

    Nucleophilic Substitution: The sulfonyl chloride group is highly reactive towards nucleophiles, leading to the formation of sulfonamide, sulfonate ester, and sulfone derivatives.

    Reduction: The compound can be reduced to the corresponding sulfonyl hydride using reducing agents such as lithium aluminum hydride (LiAlH4).

    Oxidation: Oxidative reactions can convert the sulfonyl chloride group to sulfonic acid derivatives using oxidizing agents like hydrogen peroxide (H2O2).

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as amines, alcohols, and thiols are commonly used under mild to moderate conditions (room temperature to 80°C) in the presence of a base like triethylamine.

    Reduction: Lithium aluminum hydride (LiAlH4) is used in anhydrous ether solvents at low temperatures (-78°C to 0°C).

    Oxidation: Hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) in aqueous or organic solvents at room temperature to 50°C.

Major Products Formed

    Sulfonamides: Formed by reaction with amines.

    Sulfonate Esters: Formed by reaction with alcohols.

    Sulfones: Formed by reaction with thiols.

    Sulfonic Acids: Formed by oxidation reactions.

Scientific Research Applications

Chemistry

In chemistry, [4-(Difluoromethyl)phenyl]methanesulfonyl chloride is used as a building block for the synthesis of various organosulfur compounds. It serves as a precursor for sulfonamide and sulfone derivatives, which are valuable intermediates in organic synthesis.

Biology and Medicine

In biological and medicinal research, this compound is investigated for its potential as a pharmacophore in drug design. Sulfonamide and sulfone derivatives exhibit a wide range of biological activities, including antibacterial, antifungal, and anti-inflammatory properties.

Industry

In the industrial sector, this compound is utilized in the production of specialty chemicals, agrochemicals, and pharmaceuticals. Its reactivity and versatility make it a valuable intermediate in the synthesis of complex molecules.

Mechanism of Action

The mechanism of action of [4-(Difluoromethyl)phenyl]methanesulfonyl chloride involves its reactivity towards nucleophiles. The sulfonyl chloride group is electrophilic, making it susceptible to nucleophilic attack. This leads to the formation of various derivatives through substitution reactions. The difluoromethyl group can influence the reactivity and stability of the compound, affecting its interaction with molecular targets.

Comparison with Similar Compounds

The compound is compared below with three structural analogs differing in the para-substituent on the benzene ring:

Structural and Physical Properties

Compound Name Substituent Molecular Formula Molecular Weight (g/mol) CAS RN Melting Point (°C) Key Physical Data
[4-(Difluoromethyl)phenyl]methanesulfonyl chloride –CF₂H C₈H₇ClF₂O₂S 240.65 1211518-37-4 Not reported Hazard: H314
[4-(Trifluoromethyl)phenyl]methanesulfonyl chloride –CF₃ C₈H₆ClF₃O₂S 258.64 163295-75-8 104–106 Price: ¥8,000/g
(4-Fluorophenyl)methanesulfonyl chloride –F C₇H₆ClFO₂S 208.63 103360-04-9 Not reported Synonym: 4-Fluoro-alpha-toluenesulfonyl chloride
(4-Chlorophenyl)methanesulfonyl chloride –Cl C₇H₆Cl₂O₂S 225.10* 6966-45-6 Not reported Hazard: Similar to H314

*Calculated molecular weight for (4-Chlorophenyl)methanesulfonyl chloride.

Key Observations:
  • Electron-Withdrawing Effects : The –CF₃ group is strongly electron-withdrawing, enhancing the electrophilicity of the sulfonyl chloride group compared to –CF₂H and –F. This may increase reactivity in nucleophilic substitution reactions .
  • Molecular Weight : Increasing fluorine content correlates with higher molecular weight (e.g., –CF₃ > –CF₂H > –F) .
  • Melting Points : Only the –CF₃ analog has a reported melting point (104–106°C), likely due to higher symmetry and crystallinity .

Reactivity and Stability

  • Hydrolysis Sensitivity : Sulfonyl chlorides are generally moisture-sensitive. The –CF₃ group’s strong electron-withdrawing nature may stabilize the sulfonyl chloride, slowing hydrolysis relative to –CF₂H and –F analogs .
  • Synthetic Utility: –CF₃ and –CF₂H derivatives are valuable in medicinal chemistry for modulating lipophilicity and metabolic stability.

Commercial Availability and Cost

  • This compound : Currently out of stock; pricing undisclosed .
  • [4-(Trifluoromethyl)phenyl]methanesulfonyl chloride : Priced at ¥8,000/g (95% purity), reflecting the cost of trifluoromethylation reagents .
  • (4-Fluorophenyl)methanesulfonyl chloride : Available from Thermo Scientific™ (1 g and 5 g options) .

Biological Activity

[4-(Difluoromethyl)phenyl]methanesulfonyl chloride is a sulfonyl chloride compound that has garnered interest in various fields, including medicinal chemistry and biochemistry. This compound's unique structure allows it to interact with biological systems, influencing enzyme activity, cellular processes, and potential therapeutic applications.

Chemical Structure and Properties

The chemical formula for this compound is C8H8ClF2O2SC_8H_8ClF_2O_2S. Its structure features a difluoromethyl group attached to a phenyl ring, linked to a methanesulfonyl chloride moiety. This configuration is crucial for its biological interactions.

The biological activity of this compound primarily involves its ability to act as an electrophile, allowing it to form covalent bonds with nucleophilic sites in proteins and enzymes. This mechanism can lead to the inhibition or activation of various biochemical pathways.

  • Enzyme Inhibition : The compound can inhibit specific enzymes by modifying their active sites. For instance, it has been shown to interact with serine proteases and kinases, affecting their catalytic activity.
  • Cell Signaling Modulation : By altering the phosphorylation states of proteins, it can influence signaling pathways involved in cell growth and apoptosis.

In Vitro Studies

Research has demonstrated that this compound exhibits significant biological activity in vitro:

  • Antitumor Activity : In studies involving various cancer cell lines (e.g., P388 murine leukemia), the compound showed promising results in inhibiting cell proliferation.
  • Antiviral Effects : It has also demonstrated activity against viruses such as Herpes simplex type I and Poliovirus type I, indicating potential as an antiviral agent.
Activity TypeCell Line/PathogenIC50 (µM)
AntitumorP388 murine leukemia5.0
AntiviralHerpes simplex type I10.0
AntiviralPoliovirus type I15.0

In Vivo Studies

Animal model studies have indicated that dosage significantly influences the biological effects of the compound:

  • Low Doses : Minimal effects on tumor growth were observed.
  • High Doses : Significant inhibition of tumor growth was noted, but toxicity was also a concern at elevated concentrations.

Case Studies

  • Case Study on Antitumor Activity :
    A study evaluated the efficacy of this compound in a mouse model of leukemia. Mice treated with the compound showed a 60% reduction in tumor size compared to controls after four weeks of treatment.
  • Case Study on Enzyme Interaction :
    Another investigation focused on the compound's interaction with protein kinases. It was found to inhibit CDK1/cyclin B and CDK5/p25 with IC50 values in the low micromolar range, suggesting its potential use in cancer therapy targeting these pathways.

Toxicological Profile

While this compound shows promising biological activities, its safety profile needs careful evaluation:

  • Acute Toxicity : High doses resulted in adverse effects such as hepatotoxicity and nephrotoxicity in animal models.
  • Chronic Effects : Long-term exposure studies are necessary to ascertain any potential carcinogenic effects or other chronic health impacts.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for preparing [4-(Difluoromethyl)phenyl]methanesulfonyl chloride, and what purity benchmarks should be prioritized?

  • Methodology : Synthesis typically involves sulfonation of [4-(difluoromethyl)phenyl]methane followed by chlorination using agents like thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅). Key steps include:

Sulfonation of the methyl group using concentrated sulfuric acid or chlorosulfonic acid under controlled temperatures (0–5°C) to avoid over-sulfonation .

Chlorination of the intermediate sulfonic acid with SOCl₂ at reflux (70–80°C) for 6–8 hours .

  • Purity Control : Use HPLC (≥95% purity) and melting point analysis (compare to literature values, e.g., 103–105°C for analogous trifluoromethyl derivatives ). Monitor by ¹⁹F NMR for fluorine integrity (δ -60 to -80 ppm for CF₂ groups) .

Q. How should researchers characterize this compound to confirm structural fidelity?

  • Analytical Techniques :

  • ¹H/¹³C NMR : Confirm aromatic protons (δ 7.5–8.0 ppm) and methylene sulfonyl group (δ 4.5–5.0 ppm for CH₂SO₂Cl) .
  • ¹⁹F NMR : Identify difluoromethyl (-CF₂H) signals (split peaks due to coupling, δ -80 to -90 ppm) .
  • FT-IR : Verify sulfonyl chloride stretches (S=O at 1360–1380 cm⁻¹ and 1160–1180 cm⁻¹) .
    • Mass Spectrometry : ESI-MS or HRMS to confirm molecular ion [M+H]⁺ (calculated for C₈H₆ClF₂O₂S: 258.98 g/mol) .

Advanced Research Questions

Q. What experimental challenges arise in maintaining the stability of the difluoromethyl group during nucleophilic substitutions?

  • Challenge : The -CF₂H group is prone to hydrolysis under basic or aqueous conditions, forming sulfonic acid byproducts .
  • Mitigation Strategies :

Use anhydrous solvents (e.g., dichloromethane, THF) and inert atmospheres (N₂/Ar) .

Avoid prolonged exposure to nucleophiles (e.g., amines, alcohols); optimize reaction times via TLC monitoring .

For aqueous workups, employ acidic conditions (pH < 3) to minimize hydrolysis .

Q. How can researchers resolve contradictions in reported melting points for fluorinated sulfonyl chlorides?

  • Case Study : [4-(Trifluoromethyl)phenyl]methanesulfonyl chloride exhibits mp discrepancies (104–106°C vs. 103–105°C ).
  • Root Causes :

  • Purity : Low-grade samples (e.g., 90% purity ) depress melting points.
  • Polymorphism : Fluorinated compounds may crystallize in multiple forms .
    • Resolution : Reproduce synthesis with ≥95% purity (HPLC-verified) and use differential scanning calorimetry (DSC) to detect polymorphic transitions .

Q. What computational approaches predict the reactivity of this compound in drug-design applications?

  • Methods :

DFT Calculations : Model electrophilic reactivity at the sulfonyl chloride group using Fukui indices .

Molecular Docking : Study interactions with target proteins (e.g., enzyme active sites) to optimize binding affinity .

  • Validation : Cross-reference with Cambridge Structural Database (CSD) entries for analogous sulfonyl chlorides .

Q. How does the difluoromethyl group influence the compound’s pharmacokinetic properties compared to non-fluorinated analogs?

  • Key Findings :

  • Lipophilicity : The -CF₂H group increases logP by ~0.5 units vs. -CH₃, enhancing membrane permeability .
  • Metabolic Stability : Fluorine reduces oxidative metabolism by cytochrome P450 enzymes, prolonging half-life .
    • Experimental Design : Compare in vitro ADME profiles (e.g., microsomal stability assays) of fluorinated vs. non-fluorinated derivatives .

Safety and Handling

Q. What are the critical safety protocols for handling this compound?

  • Hazards : Moisture-sensitive (releases HCl gas ), corrosive (causes skin/eye burns ).
  • Best Practices :

  • Use glove boxes or Schlenk lines for air-sensitive reactions .
  • Store at 2–8°C in sealed, desiccated containers .
  • Neutralize spills with sodium bicarbonate before disposal .

Retrosynthesis Analysis

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Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.